
2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide, commonly known as CP-690,550, is a synthetic compound that has attracted significant attention in the field of pharmacology due to its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors, which are known for their ability to regulate immune responses and inflammation.
Scientific Research Applications
Synthesis and Molecular Modeling in Anticancer Research
A study by Sraa Abu-Melha focused on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, evaluating their cytotoxic activities against four different cancer cell lines. Derivatives exhibited significant cytotoxic results, indicating potential in cancer treatment research (Abu-Melha, 2021).
Antitumor Activity of Benzothiazole Derivatives
L. Yurttaş et al. synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing considerable anticancer activity against some cancer cell lines in screenings conducted at the National Cancer Institute, USA. This work underscores the significance of benzothiazole structures in developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Optoelectronic Applications
Research on thiazole-based polythiophenes by P. Camurlu and N. Guven explored their synthesis and optoelectronic properties, demonstrating the potential of such compounds in electronic and photonic applications (Camurlu & Guven, 2015).
Antimicrobial Activity of Phenylacetamide Derivatives
A study by Hui Lu et al. synthesized N-phenylacetamide derivatives containing 4-arylthiazole moieties, showing promising in vitro antibacterial activities against various bacteria. This indicates the utility of these compounds in designing new antibacterial agents (Lu, Zhou, Wang, & Jin, 2020).
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS2/c23-18-11-5-3-9-16(18)22-25-20(13-28-22)17-10-4-6-12-19(17)24-21(26)14-27-15-7-1-2-8-15/h3-6,9-13,15H,1-2,7-8,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFGQQKWSSCHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


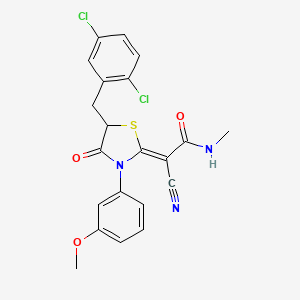
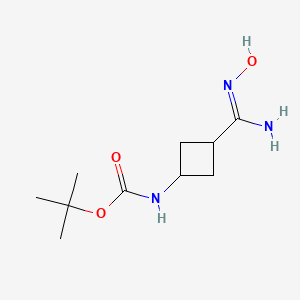
![4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2743257.png)
![[(2R)-1-ethylpyrrolidin-2-yl]methanol](/img/structure/B2743258.png)
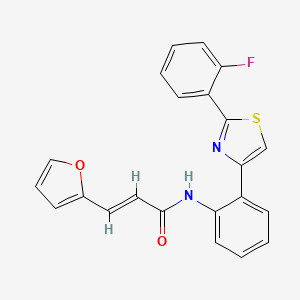
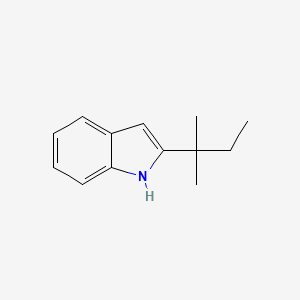
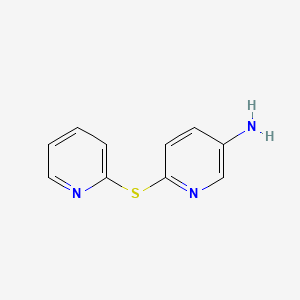

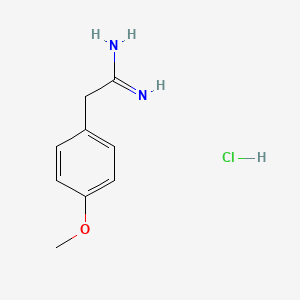
![3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2743268.png)
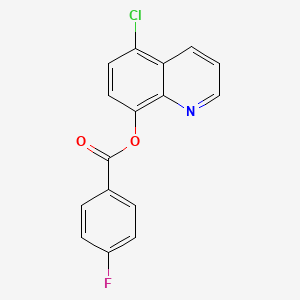
![methyl 4-{[(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetyl]amino}benzoate](/img/structure/B2743270.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2743271.png)